molecular formula C19H18N4O B2616627 1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline CAS No. 845627-93-2

1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline

Katalognummer B2616627
CAS-Nummer: 845627-93-2
Molekulargewicht: 318.38
InChI-Schlüssel: MFSOIDAQUFRIFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline” is a complex organic compound that belongs to the class of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial applications . The compound has a quinoxaline core, which is fused with a furan ring and has a cyclohexyl group attached .


Synthesis Analysis

The synthesis of quinoxalines has been intensively studied due to their diverse biological activities . A novel isocyanide-based three-component catalyst-free approach has been described for the synthesis of furan-fused quinoxaline tetracyclic frameworks . This involves the reaction of 6-hydroxybenzo[f]quinoxaline-2,3-dicarbonitrile, an aromatic aldehyde, and an isocyanide under reflux conditions in toluene .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It contains a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms. Attached to this core is a furan ring, which is a five-membered aromatic ring containing four carbon atoms and an oxygen atom. Additionally, a cyclohexyl group, which is a six-membered ring containing only carbon and hydrogen, is attached to the quinoxaline core .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline in lab experiments is its broad spectrum of activity against various cancer cell lines. It also possesses anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurological disorders. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

Several future directions can be explored in the research of 1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline. One of the potential areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in combination therapy with other anticancer drugs. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets can provide valuable insights into its therapeutic potential. Finally, the evaluation of its efficacy in animal models and clinical trials can pave the way for its development as a potential therapeutic agent.

Synthesemethoden

The synthesis of 1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline has been reported in several studies. One of the most commonly used methods involves the reaction of 2-furylamine with 1-cyclohexyl-3-(2-nitrophenyl)imidazolium chloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with a deprotecting agent to obtain this compound.

Wissenschaftliche Forschungsanwendungen

1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline has been extensively studied for its potential applications in drug development. Several studies have reported its antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurological disorders.

Eigenschaften

IUPAC Name

3-cyclohexyl-2-(furan-2-yl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-2-7-13(8-3-1)23-18(16-11-6-12-24-16)22-17-19(23)21-15-10-5-4-9-14(15)20-17/h4-6,9-13H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSOIDAQUFRIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.